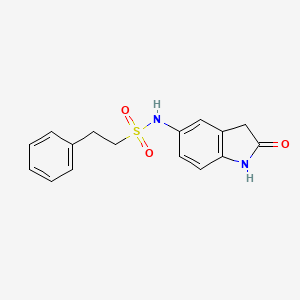

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” belongs to a class of compounds known as 2-oxoindolines, which are characterized by an indoline core structure with a ketone (oxo) group at the 2-position . These compounds are often involved in various biological activities and are of interest in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” would likely consist of an indoline ring system with a ketone group at the 2-position, a sulfonamide group attached to the 5-position, and a phenyl group attached to the nitrogen of the sulfonamide group .科学的研究の応用

Antitumor Agents

The compound has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . The compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .

Cell Cycle and Apoptosis Regulators

The compound has been found to affect cell cycle and apoptosis. The representative compounds 4f, 4h, 4n, 4o, and 4p (especially 4o) accumulated U937 cells in S phase and substantially induced late cellular apoptosis .

Src Kinase Inhibitors

The compound has been used in the synthesis of new N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives, which have shown inhibitory activity against Src . Src is at the center of an immense signaling network, and it can also be activated by integrins, receptor tyrosine kinases, cytokine receptors, and G protein-coupled receptors . Through these interactions, Src controls multiple cancer cell functions, including cell cycle progression, survival, and metastasis .

Cancer Therapy

Increased Src activity has been observed in many human malignancies, including colon, breast, pancreas, lung, and brain cancers . Therefore, the compound’s inhibitory effect on Src makes it a potential candidate for cancer therapy .

Treatment of Pathological Disorders

Src has a critical role in other pathological disorders, such as myocardial infarction, stroke, osteoporosis, and neurodegeneration . The compound’s inhibitory effect on Src could potentially be used in the treatment of these disorders .

Drug Development

The compound’s diverse biological activities and its effects on various cellular processes make it a valuable tool in drug development . Its use in the synthesis of new derivatives and its potential therapeutic applications provide a basis for the development of new drugs .

将来の方向性

The future directions for research on “N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” could include further studies on its synthesis, characterization, and potential biological activities. Given the interest in 2-oxoindoline derivatives in medicinal chemistry, this compound could be of interest for drug discovery efforts .

特性

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c19-16-11-13-10-14(6-7-15(13)17-16)18-22(20,21)9-8-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIPJIYCVUOLJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598620.png)

![N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598621.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-cyclopentylacetamide](/img/structure/B2598624.png)

![methyl 4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzoate](/img/structure/B2598627.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598628.png)

![2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide](/img/structure/B2598629.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2598633.png)

![4-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]butanoic acid](/img/structure/B2598635.png)

![4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2598636.png)